An In-depth Technical Guide to 4-Bromo-5-chloro-2-nitrobenzaldehyde
An In-depth Technical Guide to 4-Bromo-5-chloro-2-nitrobenzaldehyde
Introduction
4-Bromo-5-chloro-2-nitrobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable intermediate in modern organic synthesis. Its unique arrangement of electron-withdrawing groups (nitro, chloro) and a halogen with competing electronic effects (bromo) on the benzaldehyde framework imparts a distinct reactivity profile. This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of 4-Bromo-5-chloro-2-nitrobenzaldehyde, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this versatile building block.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis. The properties of 4-Bromo-5-chloro-2-nitrobenzaldehyde are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO₃ | [1] |
| Molecular Weight | 262.46 g/mol | |
| Monoisotopic Mass | 262.89847 Da | [1] |
| Appearance | Pale yellow to yellow crystalline solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. | |
| CAS Number | 202808-23-9 | [2] |
Spectroscopic Data:
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¹H NMR: The proton spectrum is expected to show two singlets in the aromatic region (around 7.5-8.5 ppm) corresponding to the two aromatic protons, and a singlet for the aldehyde proton at a downfield chemical shift (around 10 ppm).
-
¹³C NMR: The carbon spectrum will display signals for the seven carbons, including the characteristic aldehyde carbonyl carbon (around 190 ppm).
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IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1700 cm⁻¹), and characteristic stretches for the C-NO₂, C-Cl, and C-Br bonds.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Synthesis and Purification
The synthesis of 4-Bromo-5-chloro-2-nitrobenzaldehyde typically involves a multi-step sequence starting from a more readily available substituted toluene or benzaldehyde. A plausible synthetic route is outlined below, based on established organic chemistry principles for the introduction of the required functional groups.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-Bromo-5-chloro-2-nitrobenzaldehyde via oxidation.
Detailed Experimental Protocol (Hypothetical)
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Starting Material: 4-Bromo-5-chloro-2-nitrotoluene.
-
Oxidation: The methyl group of the starting material can be oxidized to an aldehyde. A common method for this transformation on nitro-substituted toluenes is the use of chromium trioxide in acetic anhydride, followed by hydrolysis.[3][4] Alternatively, manganese (IV) oxide can be employed for a milder oxidation of the corresponding benzyl alcohol, which could be an intermediate.[5]
-
To a solution of 4-Bromo-5-chloro-2-nitrotoluene in a suitable solvent (e.g., acetic anhydride), a controlled amount of an oxidizing agent (e.g., chromium trioxide) is added at a low temperature.
-
The reaction is carefully monitored for completion (e.g., by TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is quenched, typically by pouring it into an ice-water mixture.
-
The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Bromo-5-chloro-2-nitrobenzaldehyde is governed by the interplay of its functional groups: the aldehyde, the nitro group, and the halogen substituents on the aromatic ring.
Reactions of the Aldehyde Group
The aldehyde functionality is a primary site for nucleophilic attack. The presence of three strong electron-withdrawing groups (nitro, chloro, and to a lesser extent, bromo) significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to reactions with nucleophiles.[6][7]
-
Condensation Reactions: It is expected to readily undergo condensation reactions such as the Knoevenagel, Perkin, and Wittig reactions.[6] The enhanced electrophilicity of the aldehyde should lead to faster reaction rates and potentially higher yields compared to less substituted benzaldehydes.[7]
-
Reduction: The aldehyde can be selectively reduced to the corresponding benzyl alcohol using mild reducing agents like sodium borohydride.
-
Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using stronger oxidizing agents.
Caption: Key reactions involving the aldehyde group.
Reactions of the Nitro Group
The nitro group is a versatile functional handle, with its reduction to an amine being a particularly important transformation.
-
Reduction to Amine: The nitro group can be reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl).[8] This transformation opens up a plethora of synthetic possibilities, including the formation of heterocyclic compounds through intramolecular cyclization with the adjacent functional group (after its modification).
Reactivity of the Aromatic Ring
The aromatic ring is highly electron-deficient due to the presence of the nitro and chloro substituents. This electronic nature makes it susceptible to nucleophilic aromatic substitution (SNAr), although the positions are sterically hindered.
Applications in Research and Drug Development
Substituted nitrobenzaldehydes are crucial building blocks in the synthesis of a wide range of biologically active molecules and functional materials.[9][10][11]
-
Pharmaceutical Intermediates: The structural motif of 4-Bromo-5-chloro-2-nitrobenzaldehyde is found in precursors to various heterocyclic scaffolds of medicinal interest.[7] The amine derived from the reduction of the nitro group can be a key precursor for the synthesis of benzimidazoles, quinolines, and other nitrogen-containing heterocycles, which are prevalent in many drug candidates.[7]
-
Synthesis of Novel Scaffolds: The unique substitution pattern allows for regioselective functionalization, making it a valuable starting material for creating complex molecular architectures for screening in drug discovery programs.[12][13]
-
Materials Science: Nitroaromatic compounds can be used in the synthesis of dyes, pigments, and advanced materials with specific electronic or optical properties.[10]
Safety and Handling
As with all laboratory chemicals, 4-Bromo-5-chloro-2-nitrobenzaldehyde should be handled with appropriate care. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While specific toxicity data is not available, compounds containing nitro and halogen functional groups should be treated as potentially hazardous.
Conclusion
4-Bromo-5-chloro-2-nitrobenzaldehyde is a synthetically versatile molecule with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its highly functionalized structure provides multiple reaction sites, allowing for the construction of complex and diverse molecular frameworks. A clear understanding of its physicochemical properties and chemical reactivity is paramount for its effective application in research and development.
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